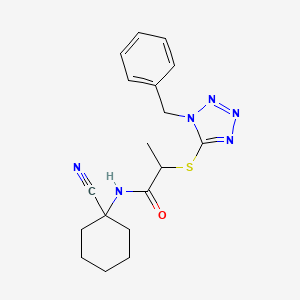
2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide is a synthetic organic compound characterized by the presence of a benzyltetrazole group, a sulfanyl linkage, and a cyanocyclohexyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps:
Formation of the Benzyltetrazole Group: The benzyltetrazole moiety can be synthesized by reacting benzyl chloride with sodium azide, followed by cyclization with an appropriate catalyst.
Introduction of the Sulfanyl Linkage: The benzyltetrazole is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group.
Attachment of the Cyanocyclohexyl Group: The final step involves the reaction of the intermediate with 1-cyanocyclohexylamine under amide-forming conditions, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzyltetrazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. The tetrazole group is known for its bioisosteric properties, which can mimic carboxylic acids in drug design.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The presence of the tetrazole and cyanocyclohexyl groups suggests it might interact with biological targets in unique ways, possibly leading to new drug candidates.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrazole group could form hydrogen bonds or ionic interactions with biological targets, while the cyanocyclohexyl group might influence the compound’s hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide
- 2-(1-Methyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide
Uniqueness
Compared to similar compounds, 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide may offer unique advantages due to the presence of the benzyl group, which can enhance its interaction with certain biological targets or improve its physical properties, such as solubility and stability.
Properties
IUPAC Name |
2-(1-benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-14(16(25)20-18(13-19)10-6-3-7-11-18)26-17-21-22-23-24(17)12-15-8-4-2-5-9-15/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHYHMPRCHEAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
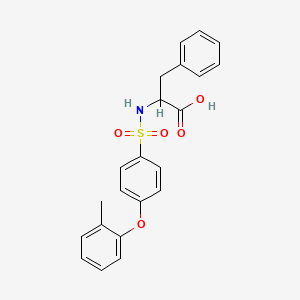

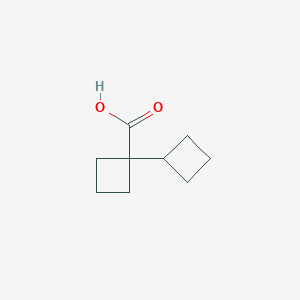
![3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2520712.png)
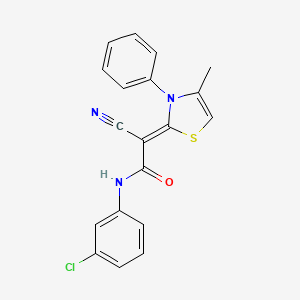
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2520714.png)
![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B2520717.png)
![(3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one](/img/structure/B2520718.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B2520722.png)
![N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2520724.png)
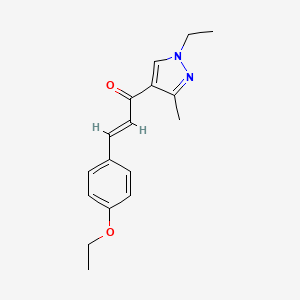
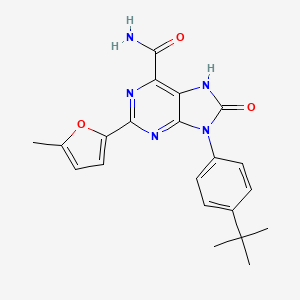
![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)
